(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid

Disease-Modifying Osteoarthritis Drug Radiographic Progression Joint-Space Width

The target compound, D-glucosamine sulfate (CAS 29031-19-4), is a crystalline salt of the endogenous amino monosaccharide glucosamine. It serves as the rate-limiting substrate for glycosaminoglycan biosynthesis in articular cartilage.

Molecular Formula C6H15NO9S
Molecular Weight 277.25 g/mol
Cat. No. B7818609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid
Molecular FormulaC6H15NO9S
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O
InChIInChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4)/t2-,3-,4-,5-,6?;/m1./s1
InChIKeyVSKBNXJTZZAEPH-NSEZLWDYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid (Glucosamine Sulfate) – Core Identity & Structure-Modifying Profile


The target compound, D-glucosamine sulfate (CAS 29031-19-4), is a crystalline salt of the endogenous amino monosaccharide glucosamine. It serves as the rate-limiting substrate for glycosaminoglycan biosynthesis in articular cartilage [1]. As a prescription-grade symptomatic slow-acting drug for osteoarthritis (SYSADOA), the patented crystalline glucosamine sulfate (pCGS) formulation provides 1500 mg once-daily dosing and is the only glucosamine preparation to demonstrate consistent, statistically significant disease-modifying efficacy—namely, the retardation of progressive joint-space narrowing—in multi-year, randomized, placebo-controlled trials [2].

Procurement Risk Alert: Why Glucosamine HCl or Non-Crystalline Sulfate Salts Cannot Replace Prescription-Grade Crystalline Glucosamine Sulfate


Despite common nomenclature, clinically meaningful differentiation among glucosamine formulations arises from critical bioavailability, synovial fluid concentration, and downstream pharmacodynamic disparities [1]. Glucosamine hydrochloride (HCl) and non-crystalline glucosamine sulfate preparations, stabilized with sodium or potassium chloride, consistently fail to achieve the plasma glucosamine concentration (~10 μM) required to inhibit interleukin-1-induced gene expression in chondrocytes, resulting in effect sizes for pain that are repeatedly demonstrated to be zero in randomized controlled trials [2]. This pharmacokinetic insufficiency translates into quantifiable differences in structure-modifying outcomes and cost-effectiveness, making simple salt substitution scientifically unjustifiable in both clinical procurement and research contexts.

Head-to-Head Quantitative Differentiation: Crystalline Glucosamine Sulfate vs. Analogues, Alternative Salts, and Placebo


Joint-Space Narrowing Retardation: Crystalline Glucosamine Sulfate vs. Placebo (3-Year Radiographic Trial)

In a 3-year randomized, double-blind, placebo-controlled trial (n=212), patients treated with 1500 mg/day of crystalline glucosamine sulfate (pCGS) exhibited no significant joint-space loss from baseline, in stark contrast to progressive narrowing in the placebo arm [1]. The placebo group lost a mean of 0.31 mm of joint space, while the glucosamine sulfate group lost only 0.06 mm, representing an 81% reduction in structural progression. Moreover, the proportion of patients experiencing severe narrowing (>0.5 mm) was halved from 30% (placebo) to 15% (pCGS).

Disease-Modifying Osteoarthritis Drug Radiographic Progression Joint-Space Width

Synovial Fluid Bioavailability: Crystalline Glucosamine Sulfate vs. Glucosamine Hydrochloride (Equine Model)

In a controlled equine pharmacokinetic study, oral administration of crystalline glucosamine sulfate (Dona®) at a clinically relevant dose (20 mg/kg) resulted in a median oral bioavailability of 9.4%, compared to only 6.1% for glucosamine hydrochloride (HCl), representing a 54% higher relative bioavailability [1]. Synovial fluid glucosamine concentrations were significantly higher at 1 and 6 hours post-dose for the sulfate salt, and remained significantly elevated above baseline at 12 hours for glucosamine sulfate, whereas the hydrochloride preparation had returned to baseline.

Pharmacokinetics Synovial Fluid Concentration Salt Form Comparison

Cost-Effectiveness Threshold Attainment: pCGS vs. Other Glucosamine Formulations (Thai Health Technology Assessment)

A validated health-economic model incorporating data from 10 clinical trials demonstrated that prescription-grade crystalline glucosamine sulfate (pCGS) was cost-effective against placebo at both 3 and 6 months, using the Thai willingness-to-pay threshold of 3,260 USD per quality-adjusted life year (QALY) [1]. In contrast, non-crystalline glucosamine formulations—including glucosamine hydrochloride—never reached the cost-effectiveness break-even point at any time horizon evaluated, confirming that procurement of non-pCGS glucosamine constitutes an inefficient allocation of healthcare resources.

Cost-Effectiveness Analysis Health Technology Assessment Quality-Adjusted Life Year

Clinical Pain Response: Crystalline Glucosamine Sulfate Effect Size Compared to Non-Crystalline Formulations & HCl

A comprehensive systematic review of glucosamine clinical trial data stratified by formulation type revealed a stark divergence in therapeutic effect sizes. The patented crystalline glucosamine sulfate (pCGS) formulation reliably provides an effect size on pain that is clinically superior to paracetamol and equivalent to non-steroidal anti-inflammatory drugs (NSAIDs) [1]. By contrast, the pooled effect size on pain for non-crystalline glucosamine sulfate preparations and glucosamine hydrochloride, derived from multiple randomized controlled trials, was repeatedly demonstrated to be zero [2]. This formulation-dependent efficacy gap explains the heterogeneity observed in non-stratified meta-analyses.

Effect Size Pain Reduction Meta-Analysis

Plasma Concentration Threshold for Pharmacodynamic Efficacy: Crystalline Sulfate vs. Hydrochloride

Pharmacodynamic studies have established that a plasma glucosamine concentration of approximately 10 μM is required to inhibit interleukin-1 (IL-1)-induced expression of genes mediating joint inflammation and cartilage degradation (e.g., COX-2, MMP-3) in human chondrocytes [1]. The patented crystalline glucosamine sulfate formulation consistently achieves and maintains this threshold plasma level following once-daily 1500 mg dosing. In contrast, glucosamine hydrochloride at equivalent oral doses results in sub-therapeutic plasma concentrations that fail to reach the 10 μM threshold, a pharmacokinetic-pharmacodynamic disconnect that explains its null clinical efficacy [2].

Pharmacodynamics Chondrocyte Gene Expression Interleukin-1 Inhibition

Effect Size vs. NSAIDs: Crystalline Glucosamine Sulfate Non-Inferiority for Pain Relief

Pooled analysis from high-quality randomized controlled trials indicates that the analgesic effect of crystalline glucosamine sulfate is not inferior to that of non-steroidal anti-inflammatory drugs (NSAIDs) for long-term osteoarthritis pain management. In a sensitivity analysis restricted to one high-quality RCT (Rovati 1997), the standardized mean difference (SMD) for pain favored glucosamine sulfate over NSAIDs with an effect size of -0.54 (95% CI -0.86 to -0.22) [1]. In a separate head-to-head trial, pain measured on a 9-point scale fell by 4.8 points in the glucosamine sulfate group compared with 4.3 in the ibuprofen group, demonstrating numerically greater pain reduction with a superior long-term safety profile [2].

Analgesic Efficacy Non-Steroidal Anti-Inflammatory Drugs Comparative Effectiveness

Evidence-Backed Application Scenarios for Crystalline Glucosamine Sulfate Procurement and Deployment


Long-Term Disease-Modifying Osteoarthritis Intervention (≥3 Years)

Procurement of pCGS is scientifically warranted for clinical protocols aiming to alter the natural history of knee osteoarthritis. The 3-year Reginster trial provides robust radiographic evidence that daily 1500 mg pCGS monotherapy prevents joint-space narrowing progression (target: -0.06 mm vs. placebo: -0.31 mm) and reduces the incidence of severe structural deterioration by 50% [1]. This evidence supports procurement for disease-modifying osteoarthritis drug (DMOAD) clinical trials and chronic disease management programs where structural endpoint preservation is the primary objective.

First-Line Pharmacotherapy in NSAID-Intolerant or High-Cardiovascular-Risk OA Populations

For patient populations with contraindications to chronic NSAID use—including those with hypertension, renal impairment, or elevated cardiovascular risk—pCGS offers an evidence-based alternative with non-inferior analgesic efficacy (SMD -0.54 vs. NSAIDs) and a superior long-term safety profile [2]. Procurement for geriatric and multi-morbid OA cohorts is explicitly supported by comparative effectiveness and safety data, positioning pCGS as the SYSADOA of choice in risk-stratified treatment algorithms.

Health-Economic Optimization: Formulary Inclusion Based on Cost-Effectiveness Threshold Attainment

Institutional formulary managers and health technology assessment bodies can procure pCGS with confidence that it meets the cost-effectiveness threshold of 3,260 USD/QALY at both 3 and 6 months, a standard that non-crystalline glucosamine formulations and glucosamine hydrochloride categorically fail to achieve [3]. This economic evidence supports the exclusion of non-pCGS glucosamine products from national or institutional formularies on both clinical and fiscal grounds.

Mechanism-Based Preclinical Research on Chondrocyte IL-1 Pathway Inhibition

Investigators conducting preclinical studies on cartilage inflammation should procure pCGS rather than generic glucosamine salts to ensure that plasma concentrations reliably exceed the 10 μM threshold required for IL-1-induced gene expression inhibition in chondrocytes [4]. Use of glucosamine hydrochloride or non-crystalline sulfate in such studies risks generating false-negative results due to sub-therapeutic exposure, compromising experimental validity and reproducibility.

Quote Request

Request a Quote for (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.